molecular formula C17H11Br3N2O B12790640 Rivularin D1 CAS No. 81387-84-0

Rivularin D1

Cat. No.: B12790640
CAS No.: 81387-84-0
M. Wt: 499.0 g/mol
InChI Key: HEYVTLDTOFVUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivularin D1, a brominated bisindole alkaloid, was first isolated from the cyanobacterium Rivularia firma and later synthesized to enable rigorous pharmacological studies . Its structure, (+)-3′,5,5′-tribromo-7′-methoxy-3,4′-bi-1H-indole, features a unique 3,4′-biindole scaffold with three bromine substituents and a methoxy group, contributing to its stereochemical complexity and bioactivity . Structural elucidation via NMR and X-ray crystallography confirmed its atropisomeric configuration, a critical factor in its biological interactions .

Properties

CAS No.

81387-84-0

Molecular Formula

C17H11Br3N2O

Molecular Weight

499.0 g/mol

IUPAC Name

3,5-dibromo-4-(5-bromo-1H-indol-3-yl)-7-methoxy-1H-indole

InChI

InChI=1S/C17H11Br3N2O/c1-23-14-5-11(19)15(16-12(20)7-22-17(14)16)10-6-21-13-3-2-8(18)4-9(10)13/h2-7,21-22H,1H3

InChI Key

HEYVTLDTOFVUNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC=C2Br)C3=CNC4=C3C=C(C=C4)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivularin D1 involves several steps. One of the key starting materials is 2-methoxy-1-naphthalenamine, which undergoes nitration followed by reduction to yield the desired intermediate. This intermediate is then subjected to bromination and methoxylation to produce this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis. Further research and development are needed to scale up the production process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Rivularin D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated and methoxylated derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of Rivularin D1 involves the activation of caspases-8 and -3, leading to the cleavage of poly (ADP-ribose) polymerase. This process is associated with the down-regulation of myeloid cell leukemia-1, B-cell lymphoma 2, and B-cell lymphoma-extra large, which are proteins involved in cell survival . These molecular targets and pathways contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Rivularin D1 belongs to a family of brominated bisindoles and heliangolides. Key structural analogs include:

Compound Molecular Formula Bromination Sites Key Substituents Source/Origin
This compound C₁₆H₁₀Br₃N₂O 3′,5,5′ 7′-methoxy Rivularia firma
Rivularin D3 C₁₆H₉Br₄N₂O 2,3′,5,5′ 7′-methoxy Synthetic
Rivularin A C₁₆H₈Br₆N₂O 2,3,3′,5,5′,6 None Marine cyanobacteria
Leptocarpin C₁₉H₂₂O₇ None Epoxide, lactone Leptocarpha rivularis
Skullcapflavone II C₁₈H₁₆O₆ None Flavone hydroxylation Scutellaria baicalensis

Key Observations :

  • Bromination : this compound (3 Br atoms) and D3 (4 Br atoms) exhibit higher halogenation than Rivularin A (6 Br), which correlates with enhanced cytotoxicity but reduced solubility .
  • Scaffold Diversity : Unlike heliangolides (e.g., leptocarpin) or flavones (e.g., skullcapflavone II), this compound’s bisindole core enables unique interactions with biomolecular targets .
  • Atropisomerism: this compound’s restricted rotation around the biindole axis distinguishes it from non-atropisomeric analogs like wogonin or baicalein .

Activity Trends :

  • Bromination enhances cytotoxicity: Rivularin A (6 Br) > D1 (3 Br) > non-brominated analogs.
  • This compound’s methoxy group improves membrane permeability compared to Rivularin A .

Conformational and Mechanistic Insights

  • Conformation : this compound adopts a "TC conformation" with intramolecular H-bonding between the methoxy group and indole NH, stabilizing its bioactive form .
  • Target Engagement: Molecular docking studies suggest this compound binds to the minor groove of DNA, while Rivularin A interacts with topoisomerase II’s ATP-binding domain .
  • Atropisomerism : The biindole axis in this compound creates chiral centers that influence its binding affinity to kinases (e.g., EGFR, IC₅₀ = 0.7 μM) .

Q & A

Q. How can researchers ethically reconcile conflicting data on this compound’s therapeutic index across independent studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay endpoints, solvent effects). Share raw datasets via open-access repositories (e.g., Zenodo) for independent validation. Engage in collaborative consortia to harmonize protocols and establish consensus guidelines for potency reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.